molecular formula C22H25BrN2O6 B4892743 1-(2-bromobenzyl)-4-[(3-methylphenoxy)acetyl]piperazine oxalate

1-(2-bromobenzyl)-4-[(3-methylphenoxy)acetyl]piperazine oxalate

Cat. No. B4892743
M. Wt: 493.3 g/mol
InChI Key: BBWOCLJYBYGBPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-bromobenzyl)-4-[(3-methylphenoxy)acetyl]piperazine oxalate is a chemical compound that has been synthesized and extensively studied for its potential applications in scientific research. This compound is a piperazine derivative that has been shown to exhibit a range of biochemical and physiological effects, making it a promising tool for investigating various biological processes.

Mechanism of Action

The mechanism of action of 1-(2-bromobenzyl)-4-[(3-methylphenoxy)acetyl]piperazine oxalate is not fully understood, but it is thought to act as a modulator of various neurotransmitters and receptors in the brain. This compound has been shown to affect the levels of dopamine, serotonin, and norepinephrine in the brain, which are all important neurotransmitters involved in regulating mood, behavior, and cognition.
Biochemical and Physiological Effects:
1-(2-bromobenzyl)-4-[(3-methylphenoxy)acetyl]piperazine oxalate has been shown to have a range of biochemical and physiological effects. This compound has been shown to increase the release of dopamine and serotonin in the brain, which may contribute to its potential as a treatment for depression and other mood disorders. Additionally, this compound has been shown to have vasodilatory effects on the cardiovascular system, which may make it a potential treatment for hypertension and other cardiovascular diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-(2-bromobenzyl)-4-[(3-methylphenoxy)acetyl]piperazine oxalate in lab experiments is its ability to modulate various neurotransmitters and receptors in the brain. This makes it a valuable tool for investigating the underlying mechanisms of various diseases and disorders. However, one limitation of using this compound is its potential for toxicity at high doses, which may limit its use in certain experiments.

Future Directions

There are several future directions for research involving 1-(2-bromobenzyl)-4-[(3-methylphenoxy)acetyl]piperazine oxalate. One potential area of research is the development of new treatments for depression and other mood disorders, based on the compound's ability to modulate neurotransmitters in the brain. Additionally, this compound may have potential applications in the treatment of cardiovascular diseases, such as hypertension and atherosclerosis. Further research is needed to fully understand the mechanisms of action and potential therapeutic uses of this compound.

Synthesis Methods

The synthesis of 1-(2-bromobenzyl)-4-[(3-methylphenoxy)acetyl]piperazine oxalate involves the reaction of 2-bromobenzyl chloride with 3-methylphenoxyacetic acid followed by the addition of piperazine and oxalic acid. The resulting compound is a white crystalline powder that is soluble in water and organic solvents.

Scientific Research Applications

1-(2-bromobenzyl)-4-[(3-methylphenoxy)acetyl]piperazine oxalate has been used in a variety of scientific research applications, including studies on the central nervous system, cardiovascular system, and cancer. This compound has been shown to have a range of effects on these systems, making it a valuable tool for investigating the underlying mechanisms of various diseases.

properties

IUPAC Name

1-[4-[(2-bromophenyl)methyl]piperazin-1-yl]-2-(3-methylphenoxy)ethanone;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23BrN2O2.C2H2O4/c1-16-5-4-7-18(13-16)25-15-20(24)23-11-9-22(10-12-23)14-17-6-2-3-8-19(17)21;3-1(4)2(5)6/h2-8,13H,9-12,14-15H2,1H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBWOCLJYBYGBPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCC(=O)N2CCN(CC2)CC3=CC=CC=C3Br.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25BrN2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[4-[(2-Bromophenyl)methyl]piperazin-1-yl]-2-(3-methylphenoxy)ethanone;oxalic acid

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